(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one
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Overview
Description
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one, also known as (1R,6R)-(+)-camphorquinone, is a chiral bicyclic ketone that has been widely used in organic synthesis and pharmaceutical research. It is a versatile building block for the synthesis of various biologically active compounds due to its unique stereochemistry and reactivity.
Mechanism Of Action
The mechanism of action of (1R,6R)-(+)-camphorquinone is not fully understood. However, it is believed to act as a Lewis acid catalyst in various reactions, such as the Diels-Alder reaction and the Michael addition. It can also undergo enantioselective reduction to form chiral alcohols.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of (1R,6R)-(+)-camphorquinone. However, it has been reported to exhibit anti-inflammatory and analgesic activities in animal models. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
The advantages of using (1R,6R)-(+)-camphorquinone in lab experiments include its high enantiomeric purity, easy availability, and versatile reactivity. However, its limitations include its high cost and potential toxicity.
Future Directions
There are several future directions for the research and development of (1R,6R)-(+)-camphorquinone. These include the exploration of its potential as a chiral auxiliary in asymmetric synthesis and as a ligand in asymmetric catalysis. It can also be used as a starting material for the synthesis of novel chiral polymers and dendrimers. Further studies are needed to elucidate its mechanism of action and to identify its potential therapeutic applications.
Synthesis Methods
There are several methods for synthesizing (1R,6R)-(+)-camphorquinone, including the oxidation of (1R,6R)-(+)-camphor with various oxidants, such as selenium dioxide, potassium permanganate, and chromium trioxide. Another method involves the reaction of (1R,6R)-(+)-camphor with N-bromosuccinimide in the presence of a Lewis acid catalyst. These methods have been optimized to provide high yields and enantiomeric purity of (1R,6R)-(+)-camphorquinone.
Scientific Research Applications
(1R,6R)-(+)-Camphorquinone has been extensively used in the synthesis of natural products, pharmaceuticals, and agrochemicals. It has also been employed as a chiral auxiliary in asymmetric synthesis and as a ligand in asymmetric catalysis. In addition, (1R,6R)-(+)-camphorquinone has been used as a starting material for the synthesis of chiral polymers and dendrimers.
properties
CAS RN |
126811-06-1 |
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Product Name |
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-9(11)8(10)6-5-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
NSXLLMSGQVUQOG-HTQZYQBOSA-N |
Isomeric SMILES |
CN1[C@@H]2CCCC(=O)[C@H]1CC2 |
SMILES |
CN1C2CCCC(=O)C1CC2 |
Canonical SMILES |
CN1C2CCCC(=O)C1CC2 |
synonyms |
9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) |
Origin of Product |
United States |
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